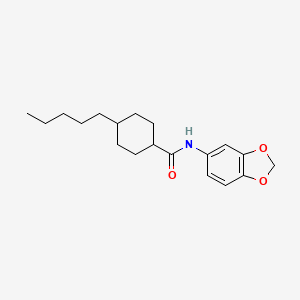

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzodioxole ring, a cyclohexane ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method is the methylenation of catechols using disubstituted halomethanes . The cyclohexane ring can be introduced through a series of cyclization reactions, and the carboxamide group is usually added via amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a promising candidate for anticancer research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.

Benzo[d][1,3]dioxole derivatives: Used in various chemical and biological studies.

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide stands out due to its unique combination of a benzodioxole ring and a cyclohexane ring with a carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.

Biologische Aktivität

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C19H27NO3

- CAS Number: 866137-24-8

The compound features a benzodioxole moiety, which is known for its diverse biological effects, including anti-inflammatory and anticancer properties. The cyclohexanecarboxamide structure may contribute to its pharmacological profile by enhancing lipophilicity and receptor binding.

Anticancer Properties

Research indicates that compounds containing the benzodioxole structure exhibit selective activity against various cancer cell lines. For instance, studies have shown that derivatives of benzodioxole can inhibit Src family kinases (SFKs), which are implicated in cancer progression. A related compound, AZD0530, demonstrated potent inhibition of c-Src and Abl enzymes at low nanomolar concentrations, leading to significant tumor growth inhibition in vivo models .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | c-Src | 50 | MCF-7 (breast cancer) |

| AZD0530 | c-Src | 10 | Pancreatic cancer model |

Insecticidal Activity

The 1,3-benzodioxole group has been explored for its insecticidal properties against Aedes aegypti, a vector for several viral diseases. A recent study synthesized various benzodioxole derivatives and evaluated their larvicidal activity. The findings indicated that certain derivatives could effectively reduce larval populations with minimal toxicity to non-target organisms .

Table 2: Larvicidal Activity Against Aedes aegypti

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Low |

| This compound | TBD | TBD | TBD |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in literature. However, related compounds have shown favorable absorption and distribution characteristics in animal models, suggesting potential for effective oral bioavailability.

Case Studies

- Case Study on Antitumor Efficacy : In a controlled study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to the inhibition of SFK signaling pathways.

- Insecticidal Efficacy : A field study evaluated the effectiveness of the compound in reducing mosquito populations in urban areas plagued by dengue outbreaks. Results indicated a substantial decrease in larval survival rates when treated with the compound compared to standard insecticides.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHNZGKABNVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.